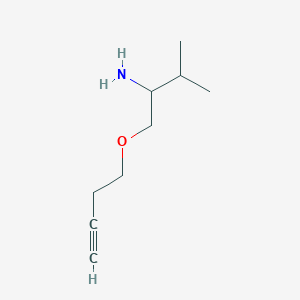
1-But-3-ynoxy-3-methylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-But-3-ynoxy-3-methylbutan-2-amine is an organic compound that features both an amine group and an alkyne group. This compound is of interest due to its unique structure, which combines the reactivity of an amine with the versatility of an alkyne.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-But-3-ynoxy-3-methylbutan-2-amine typically involves the reaction of 3-methylbutan-2-amine with 1-bromo-3-butyne under basic conditions. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-But-3-ynoxy-3-methylbutan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-But-3-ynoxy-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-But-3-ynoxy-3-methylbutan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the alkyne group can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-But-3-ynoxy-3-methylbutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.
3-Methylbutan-2-amine: Lacks the alkyne group.
1-But-3-ynoxy-3-methylbutane: Lacks the amine group.
Uniqueness
1-But-3-ynoxy-3-methylbutan-2-amine is unique due to the presence of both an amine and an alkyne group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a versatile compound in both synthetic and biological applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-but-3-ynoxy-3-methylbutan-2-amine |
InChI |
InChI=1S/C9H17NO/c1-4-5-6-11-7-9(10)8(2)3/h1,8-9H,5-7,10H2,2-3H3 |
InChI Key |
QDGUBKBNWFNPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COCCC#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


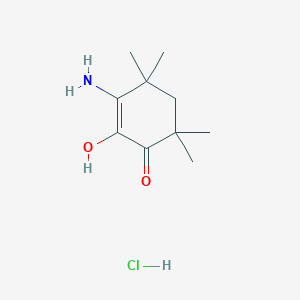
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
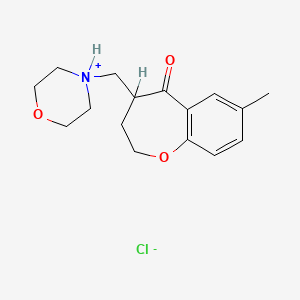
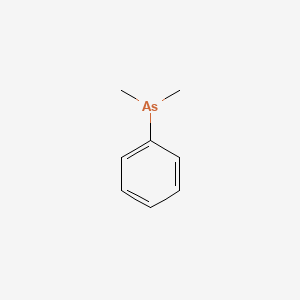
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
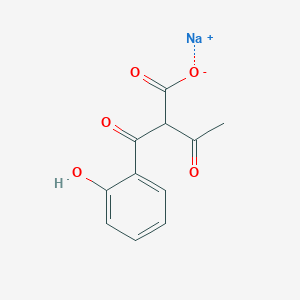
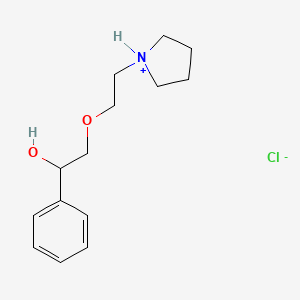
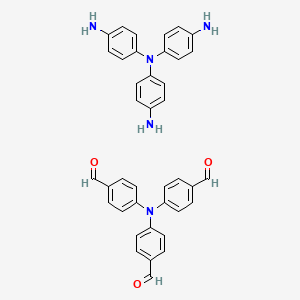
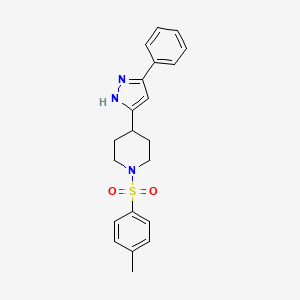
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
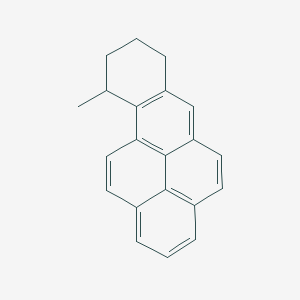
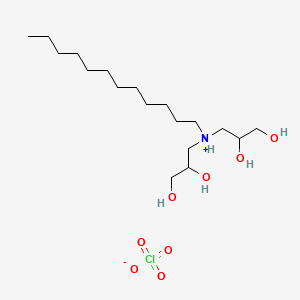
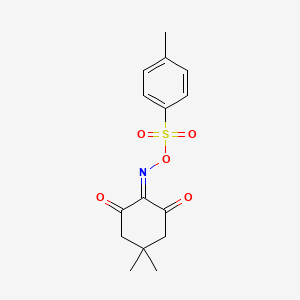
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
